(S)-3-Oxocyclopentanecarboxylic acid
Overview
Description
(S)-3-Oxocyclopentanecarboxylic acid is an organic compound with a cyclopentane ring structure, featuring a ketone group at the third position and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-Oxocyclopentanecarboxylic acid can be synthesized through several methods:
Oxidation of Cyclopentanone: One common method involves the oxidation of cyclopentanone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Grignard Reaction: Another approach is the carboxylation of a Grignard reagent derived from cyclopentyl bromide with carbon dioxide (CO₂), followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Oxocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Dicarboxylic acids
Reduction: Alcohols
Substitution: Esters, amides
Scientific Research Applications
(S)-3-Oxocyclopentanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Oxocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Cyclopentanone: Lacks the carboxylic acid group, limiting its applications in synthesis.
3-Oxocyclohexanecarboxylic acid: Similar structure but with a six-membered ring, which affects its chemical properties and reactivity.
Uniqueness
(S)-3-Oxocyclopentanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a five-membered ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
(S)-3-Oxocyclopentanecarboxylic acid is an organic compound with significant potential in biological applications, particularly due to its unique molecular structure and stereochemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₆H₈O₃
- Functional Groups : Contains a ketone group at the 3-position and a carboxylic acid group, contributing to its reactivity.
- Chirality : The (S) configuration at the 3-position is crucial for its biological interactions.
The compound is characterized by its cyclopentane ring, which provides a framework for diverse chemical reactions and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown activity against certain bacterial and fungal strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways.
- Chiral Auxiliary Role : Its ability to act as a chiral building block allows for the synthesis of enantiomerically pure compounds, enhancing the efficacy of therapeutic agents.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Binding Affinities : Ongoing studies are investigating its binding affinities with proteins and other macromolecules, which is essential for understanding its role in biological pathways.
- Influence on Drug Efficacy : The compound's stereochemistry may significantly impact the pharmacodynamics of drugs synthesized using it as a precursor.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Oxocyclopentanecarboxylic Acid | Similar structure without stereochemistry | Less specific reactivity |
(R)-3-Oxocyclopentanecarboxylic Acid | Enantiomer with opposite configuration | Different biological activity profiles |
Cyclopentanone | Ketone without carboxylic acid | Lacks acidic properties but serves as a precursor |
This compound stands out due to its combination of functional groups that enable distinct chemical reactivity and potential biological interactions compared to these similar compounds.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study investigated the antimicrobial effects of this compound against various strains of bacteria and fungi. Results indicated significant inhibition at specific concentrations, highlighting its potential as a natural antimicrobial agent.
-
Enzyme Inhibition Research :
- Research focused on the compound's role in enzyme inhibition demonstrated that it effectively inhibited certain key enzymes involved in metabolic pathways. This property could be leveraged in drug design for metabolic disorders.
- Chiral Synthesis Applications :
Properties
IUPAC Name |
(1S)-3-oxocyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSNBKRWKBMPOP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357556 | |
Record name | (S)-3-Oxocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71830-06-3 | |
Record name | (S)-3-Oxocyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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